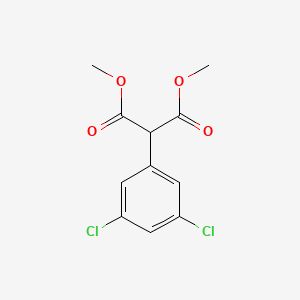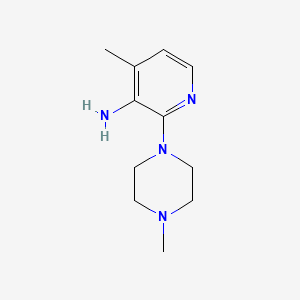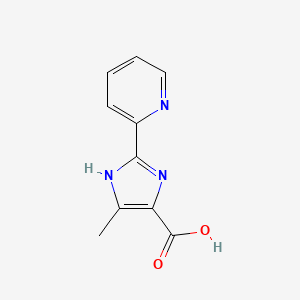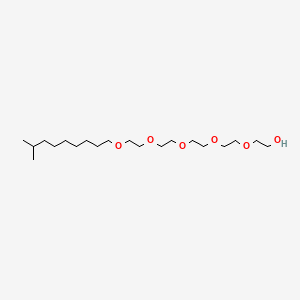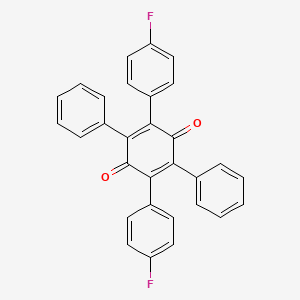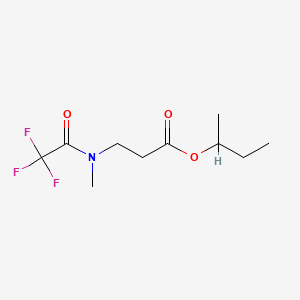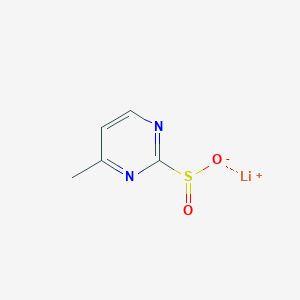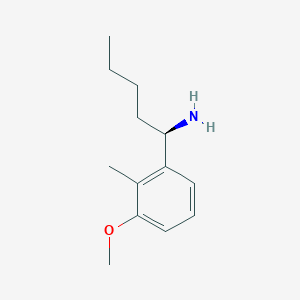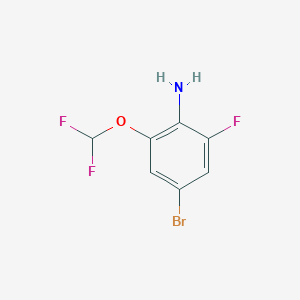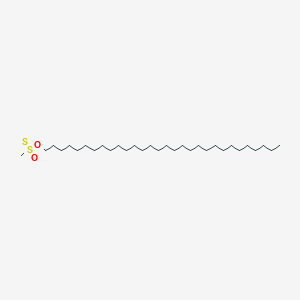
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide is a chemical compound with the molecular formula C6H13N3O3S It is known for its unique structure, which includes a thiomorpholine ring with a methyl group and a dioxido functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide typically involves the reaction of thiomorpholine with acetic hydrazide under controlled conditions. The process begins with the oxidation of thiomorpholine to form 1,1-dioxidothiomorpholine. This intermediate is then reacted with acetic hydrazide in the presence of a suitable catalyst to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation of thiomorpholine followed by its reaction with acetic hydrazide. The process is optimized to ensure high yield and purity of the final product. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido functional group.
Substitution: The methyl group and other substituents can be replaced with different functional groups through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce derivatives with altered oxidation states.
Wissenschaftliche Forschungsanwendungen
2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets are subjects of ongoing research, and further studies are needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1,1-Dioxidothiomorpholino)acetohydrazide: A closely related compound with similar structural features.
Thiazole Derivatives: Compounds containing the thiazole ring, which share some chemical properties with 2-(3-Methyl-1,1-dioxidothiomorpholino)acetohydrazide.
Uniqueness
This compound stands out due to its unique combination of functional groups and structural features
Eigenschaften
Molekularformel |
C7H15N3O3S |
|---|---|
Molekulargewicht |
221.28 g/mol |
IUPAC-Name |
2-(3-methyl-1,1-dioxo-1,4-thiazinan-4-yl)acetohydrazide |
InChI |
InChI=1S/C7H15N3O3S/c1-6-5-14(12,13)3-2-10(6)4-7(11)9-8/h6H,2-5,8H2,1H3,(H,9,11) |
InChI-Schlüssel |
CZLSLGJBQKTHFG-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CS(=O)(=O)CCN1CC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-bromo-5-iodo-1H-benzo[d]imidazole](/img/structure/B12841299.png)
